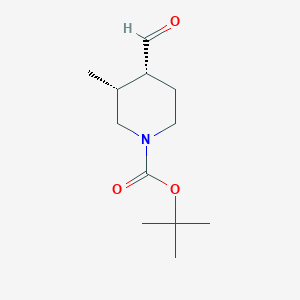
(3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone, also known as DIQMPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Imaging Agent in Parkinson's Disease Research
A notable application in scientific research for compounds related to (3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone includes the development of potential PET imaging agents for Parkinson's disease. Specifically, the synthesis of [11C]HG-10-102-01, a compound with structural similarities, has been explored for imaging the LRRK2 enzyme, which is implicated in Parkinson's disease. The synthesized tracer demonstrated high radiochemical yield and purity, suggesting its utility in neuroimaging studies related to this neurodegenerative disorder (Wang et al., 2017).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the compound's role in the development of pharmacologically relevant molecules. These efforts underscore the compound's significance in creating new heterocyclic structures that could be foundational for future pharmacological activity investigations (Zaki et al., 2017).
Natural Compound Synthesis
Further research has identified related compounds as new natural products, such as the isolation of new benzylisoquinoline alkaloids from Beilschmiedia brevipes. These findings contribute to our understanding of natural product chemistry and the potential bioactive properties of these compounds (Pudjiastuti et al., 2010).
Development of Luminescent Materials
Additionally, compounds with structural similarities have been explored for their potential in creating luminescent materials. The synthesis and photophysical study of metalated Ir(III) complexes based on diimine ligands containing aromatic systems related to (3,4-dihydroisoquinolin-2(1H)-yl) structures have shown promising results for applications in organic light-emitting diodes (OLEDs) and other photonic devices, reflecting the compound's versatility beyond biomedical applications (Shakirova et al., 2018).
Mechanism of Action
Target of action
The compound contains a morpholine ring and a pyrimidine ring. Morpholine rings are frequently found in biologically active molecules and pharmaceuticals . Pyrimidine is a basic structure that can be found in many important biomolecules, such as DNA and RNA. Therefore, the targets of this compound could be related to these biological structures or processes.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(22-6-5-14-3-1-2-4-15(14)12-22)16-11-17(20-13-19-16)21-7-9-24-10-8-21/h1-4,11,13H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSFXPXKSBXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2708903.png)

![1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2708906.png)

![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
